Cas no 2253641-04-0 (Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate)

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is a protected piperidine derivative featuring a benzylthioether and nitrile functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The presence of the benzylsulfanylmethyl moiety enhances reactivity in nucleophilic substitution or oxidation reactions, while the nitrile group offers potential for conversion into carboxylic acids, amides, or heterocycles. Its well-defined structure and functional group compatibility make it valuable for constructing complex molecules in medicinal chemistry and materials science applications.
Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate structure
2253641-04-0 structure
Product name:Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate
CAS No:2253641-04-0
MF:C19H26N2O2S
MW:346.486943721771
CID:6535736
PubChem ID:137935591

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate
    • tert-butyl 4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
    • EN300-6498970
    • 2253641-04-0
    • Inchi: 1S/C19H26N2O2S/c1-18(2,3)23-17(22)21-11-9-19(14-20,10-12-21)15-24-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3
    • InChI Key: ZASLEHWICWQSOT-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)CC1(C#N)CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 346.17149925g/mol
  • Monoisotopic Mass: 346.17149925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 78.6Ų

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6498970-0.25g
tert-butyl 4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95.0%
0.25g
$466.0 2025-03-14
Aaron
AR028OQR-5g
tert-butyl4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95%
5g
$3782.00 2023-12-15
Aaron
AR028OQR-50mg
tert-butyl4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95%
50mg
$325.00 2025-02-16
1PlusChem
1P028OIF-100mg
tert-butyl4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95%
100mg
$465.00 2024-05-25
Aaron
AR028OQR-2.5g
tert-butyl4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95%
2.5g
$2566.00 2023-12-15
1PlusChem
1P028OIF-500mg
tert-butyl4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95%
500mg
$971.00 2024-05-25
Enamine
EN300-6498970-0.1g
tert-butyl 4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95.0%
0.1g
$326.0 2025-03-14
Enamine
EN300-6498970-2.5g
tert-butyl 4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95.0%
2.5g
$1848.0 2025-03-14
Enamine
EN300-6498970-5.0g
tert-butyl 4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95.0%
5.0g
$2732.0 2025-03-14
Enamine
EN300-6498970-0.05g
tert-butyl 4-[(benzylsulfanyl)methyl]-4-cyanopiperidine-1-carboxylate
2253641-04-0 95.0%
0.05g
$218.0 2025-03-14

Additional information on Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate

Research Brief on Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate (CAS: 2253641-04-0)

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate (CAS: 2253641-04-0) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its piperidine backbone and functionalized with a benzylsulfanylmethyl and cyano group, has been the subject of recent studies due to its potential applications in the synthesis of bioactive molecules and pharmaceutical intermediates. The tert-butyl carbamate (Boc) protecting group enhances its stability, making it a versatile building block in organic synthesis.

Recent research has focused on the role of this compound in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2023) explored its utility as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that modifications at the 4-position of the piperidine ring, particularly the introduction of the cyano group, significantly influenced the binding affinity and selectivity of the resulting inhibitors. The benzylsulfanylmethyl moiety was found to contribute to improved pharmacokinetic properties, including enhanced membrane permeability.

In another study, researchers investigated the compound's potential as a key intermediate in the synthesis of CNS-active compounds. The presence of the cyano group was leveraged to introduce additional functional groups via nucleophilic addition reactions, enabling the construction of diverse molecular scaffolds. The study highlighted the compound's compatibility with a range of reaction conditions, including palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery.

Further advancements have been made in optimizing the synthetic routes for Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate. A recent publication in Organic Process Research & Development (2024) described a scalable and cost-effective method for its production, emphasizing green chemistry principles. The new protocol reduced the use of hazardous reagents and improved overall yield, making the compound more accessible for industrial applications.

In conclusion, Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate (CAS: 2253641-04-0) continues to be a valuable tool in medicinal chemistry, with ongoing research uncovering new applications and synthetic methodologies. Its structural features and versatility make it a promising candidate for the development of next-generation therapeutics. Future studies are expected to explore its potential in targeted drug delivery systems and as a scaffold for multifunctional drugs.

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